2-Sulfamoylacetylphenol
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves oxidative cyclization, catalytic enantioselective processes, and sulfamoylation reactions. For instance, the use of elemental sulfur in oxidative cyclization for synthesizing 2-substituted benzothiazoles indicates a potential pathway for derivatives of acetylphenol under metal-free conditions (Li et al., 2017). Similarly, the sulfa-Michael/aldol cascade reaction showcases a method for introducing sulfamoyl groups, which could be adapted for synthesizing 2-Sulfamoylacetylphenol (Su et al., 2013).
Molecular Structure Analysis
Molecular structure optimization and characterization techniques, such as X-ray crystallography, FT-IR, NMR, and mass spectrometry, are crucial for understanding the geometry and electronic properties of compounds. The detailed molecular structure of a novel thiophene-containing compound has been determined, highlighting the importance of intramolecular interactions in stabilizing the geometry (Mabkhot et al., 2016).
Chemical Reactions and Properties
Reactivity studies, such as those involving sulfamoylation reactions, provide insight into the functional group transformations applicable to 2-Sulfamoylacetylphenol. For instance, regioselective sulfamoylation at low temperatures has been employed for synthesizing small molecule inhibitors, demonstrating the potential for selective functionalization (Miller et al., 2015).
Physical Properties Analysis
The physical properties of chemical compounds, including solubility, melting point, and crystalline structure, are often determined by their molecular structure and intermolecular forces. Techniques such as spectroscopic studies and density functional theory (DFT) calculations are employed to predict and verify these properties. For example, theoretical and spectroscopic studies on 2-trifluoroacetylphenol provide insights into intramolecular hydrogen bonding and its impact on physical properties (Moosavi-Tekyeh & Tayyari, 2015).
Scientific Research Applications
Toxicokinetics and Modes of Action
Perfluoroalkyl acid salts and derivatives, similar in structure to 2-Sulfamoylacetylphenol, are crucial in consumer and industrial applications. However, their global distribution, environmental persistence, presence in humans and wildlife, and laboratory animal model toxicity have raised significant scientific, regulatory, and public interest. Understanding the toxicokinetics and modes of action of such compounds is crucial for assessing their impact on health and the environment (Andersen et al., 2008).
Antioxidant Activity in Azo-Sulfa Compounds
Research on sulfa drugs, similar to 2-Sulfamoylacetylphenol, shows their potential as antioxidants. The synthesis of azo-sulfa compounds and their evaluation as antioxidant agents indicate that these compounds can possess significant antioxidant activities, which might be useful in various therapeutic and industrial applications (Muhammad-Ali et al., 2019).
Sulfamates in Therapeutics
Sulfamic acid derivatives, including sulfamates, exhibit a wide range of pharmacological applications. They are used in the design of antibiotics against drug-resistant infections, antiviral agents, and anticancer drugs. The chemical structure of these compounds, similar to 2-Sulfamoylacetylphenol, allows for diverse therapeutic applications, highlighting their importance in medicinal chemistry (Winum et al., 2004).
Indoor and Outdoor Air Concentrations
Compounds like 2-Sulfamoylacetylphenol, particularly perfluoroalkyls and polybrominated diphenyl ethers, are used in various domestic and workplace products. Their presence in remote locations and accumulation in the food chain necessitate the study of their source signature and strength in indoor and outdoor environments. Such research is vital for environmental monitoring and regulation (Shoeib et al., 2004).
Novel Therapeutic Applications
The therapeutic potential of sulfamides, which share functional similarities with 2-Sulfamoylacetylphenol, is significant. Their role in enzyme inhibition, including carbonic anhydrases and a range of proteases, makes them valuable in drug design for various conditions such as cancer, glaucoma, and inflammation. This highlights the broad scope of applications for compounds structurally similar to 2-Sulfamoylacetylphenol in therapeutics (Winum et al., 2006).
Future Directions
properties
IUPAC Name |
2-(2-hydroxyphenyl)-2-oxoethanesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4S/c9-14(12,13)5-8(11)6-3-1-2-4-7(6)10/h1-4,10H,5H2,(H2,9,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOISSRPSFZRNRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CS(=O)(=O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30996063 | |
Record name | 2-(2-Hydroxyphenyl)-2-oxoethane-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30996063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Sulfamoylacetylphenol | |
CAS RN |
74538-97-9 | |
Record name | 2-Sulfamoylacetylphenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074538979 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(2-Hydroxyphenyl)-2-oxoethane-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30996063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-hydroxyphenyl)-2-oxoethane-1-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-SULFAMOYLACETYL PHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3E476639D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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